molecular formula C14H18N2O2 B13008658 tert-Butyl (1-cyano-2-phenylethyl)carbamate

tert-Butyl (1-cyano-2-phenylethyl)carbamate

Cat. No.: B13008658
M. Wt: 246.30 g/mol
InChI Key: PMCZSKSPRUQIOF-UHFFFAOYSA-N
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Description

tert-Butyl (1-cyano-2-phenylethyl)carbamate is a chemical compound with the molecular formula C14H18N2O2. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-cyano-2-phenylethyl)carbamate typically involves the reaction of phenylglycinol with tert-butyl chloroformate . This reaction is carried out under controlled conditions to ensure high yield and purity. Another method involves the use of thionyl chloride-mediated synthesis, which provides an efficient chiral inversion as the key step .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-cyano-2-phenylethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl (1-cyano-2-phenylethyl)carbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1-cyano-2-phenylethyl)carbamate is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

tert-butyl N-(1-cyano-2-phenylethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCZSKSPRUQIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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